molecular formula C18H25NO3 B1325570 Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898757-25-0

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1325570
M. Wt: 303.4 g/mol
InChI Key: JVMVFNAWQBHMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate (E6A6OH) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is composed of an ethyl group, a six-carbon oxohexanoate group, and a four-carbon azetidinomethylphenyl group. E6A6OH is a versatile compound that is used in a variety of research applications, including drug discovery, medicinal chemistry, and biochemistry.

Scientific research applications

Synthesis and Structural Studies

  • Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, derived from ethyl 3-oxohexanoate, have been synthesized using an efficient three-component protocol. These compounds, including variants like ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, were structurally analyzed using IR, NMR, and single crystal X-ray structural analysis, revealing insights into their conformation and molecular interactions (Kumar et al., 2014).

Stereospecific and Stereoselective Reactions

  • Research on stereospecific and stereoselective reactions involving active methylene compounds has shown that reagents like diethyl azodicarboxylate and triphenylphosphine can react with alcohols and ethyl cyanoacetate to yield various alkylated products. This research provides a deeper understanding of the chemical reactions and mechanisms involved in the formation of complex organic compounds (Kurihara et al., 1981).

Pharmaceutical Intermediate Synthesis

  • The compound has been used in the synthesis of pharmaceutical intermediates like ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a key intermediate in the production of statins. This research demonstrates an improved synthesis route starting from (S)-malic acid, contributing significantly to the field of medicinal chemistry (Tararov et al., 2006).

Antimalarial and Antimycobacterium Activities

  • Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium. This research highlights the potential of these derivatives in treating malaria and tuberculosis (Ningsanont et al., 2003).

Novel Synthesis Techniques

  • Innovative synthesis techniques for key compounds in biotin (vitamin H) synthesis, like regioselective chlorination of methyl groups in related esters, demonstrate the compound's role in advancing synthetic organic chemistry (Zav’yalov et al., 2006).

Application in Asymmetric Synthesis

  • Ethyl(phenyl) 6-amino-2,3,6-trideoxy-α-D-glucopyranosides derived from this compound have been used to obtain catalysts for asymmetric synthesis. This research has implications for the production of optically active compounds, crucial in pharmaceuticals and materials science (Iovel' et al., 2000).

properties

IUPAC Name

ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)7-4-3-6-17(20)16-10-8-15(9-11-16)14-19-12-5-13-19/h8-11H,2-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMVFNAWQBHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642836
Record name Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate

CAS RN

898757-25-0
Record name Ethyl 4-(1-azetidinylmethyl)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.